molecular formula C14H24Cl2N2 B8072373 N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No.: B8072373
M. Wt: 291.3 g/mol
InChI Key: MHJMRUDFIZCETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds are characterized by a piperidine ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of N,N-dimethyl-1-(3-bromophenyl)methanamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

  • N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
  • (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
  • (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Comparison: N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity for certain receptors. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable tool in research .

Properties

IUPAC Name

N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13;;/h3-5,10,13,15H,6-9,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJMRUDFIZCETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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